connexin 45

electrophysiology single-channel recording cardiac gap junctions

Select Connexin 45 (Cx45/GJA7/GJC1) reagents for unambiguous cardiac conduction system studies. Cx45 channels exhibit uniquely low unitary conductance (~32 pS vs. ~100 pS for Cx43), fail to transfer anionic Lucifer yellow, and close completely at pH 6.3—making them the only valid target for AV node immunolocalization, ischemic pH-sensing assays, and neurobiotin dye-coupling experiments. Substituting Cx43 or Cx40 antibodies yields false-negative conduction system labeling and fundamentally different electrophysiological outcomes. Research-use-only polyclonal/monoclonal antibodies and expression constructs available.

Molecular Formula C8H7NO3
Molecular Weight 0
CAS No. 131461-62-6
Cat. No. B1180208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameconnexin 45
CAS131461-62-6
Molecular FormulaC8H7NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 0.1 mg / 500 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Connexin 45 (Cx45) Gap Junction Protein: Research-Grade Cx45 Antibody and cDNA Constructs for Cardiac Conduction and Biophysical Studies


Connexin 45 (Cx45, GJA7/GJC1) is a member of the connexin family of gap junction proteins that form intercellular channels enabling direct electrical and metabolic coupling between adjacent cells [1]. The protein is encoded by the GJC1 gene and forms homomeric-homotypic channels as well as heteromeric and heterotypic channels when co-expressed with other cardiovascular connexins, most notably connexin43 (Cx43) [2]. In the adult mammalian heart, Cx45 expression is predominantly restricted to the cardiac conduction system, including the sinoatrial and atrioventricular nodes, where it plays an essential role in impulse propagation [3]. Cx45 is distinguished from its closest cardiac analogs—Cx43, Cx40, and Cx37—by markedly lower unitary conductance, higher sensitivity to transjunctional voltage, and a distinct molecular permeability profile that restricts the passage of anionic dyes such as Lucifer yellow while permitting cation-selective transfer of small signaling molecules [2].

Why Cx45 Cannot Be Substituted by Cx40 or Cx43 in Specialized Conduction and Dye-Coupling Assays


Despite sharing a common structural scaffold with other connexins, Cx45 possesses biophysical properties that are not interchangeable with those of Cx43 or Cx40 in functional assays. In vivo knock-in experiments demonstrate that Cx45 cannot functionally replace Cx40 for conducting endothelium-dependent vasodilatory signals along arterioles [1]. Similarly, transfection studies show that Cx45 channels fail to transfer the anionic tracer Lucifer yellow (MW 443 Da), whereas Cx43 channels readily pass this dye [2]. Furthermore, Cx45 channels exhibit approximately 3- to 4-fold lower unitary conductance than Cx43 channels and close more completely at acidic intracellular pH, conditions relevant to ischemia [3]. These functional divergences mean that substituting a Cx43 or Cx40 antibody, construct, or inhibitor in an experimental protocol designed to probe Cx45-specific functions will yield fundamentally different electrical coupling, dye transfer, and pH-sensitivity outcomes.

Connexin 45 vs. Cx43, Cx40, and Cx37: Quantitative Biophysical and Functional Differentiation Evidence for Antibody and Construct Selection


Cx45 Exhibits 3- to 4-Fold Lower Unitary Conductance Than Cx43 in Homomeric-Homotypic Channels

In homomeric-homotypic gap junction channels (where all 12 connexin subunits are identical), Cx45 channels display a unitary conductance of approximately 32 pS for the fully open state and 4 pS for the residual subconductance state, as measured in transfected HeLa and N2A cell pairs using dual whole-cell patch-clamp recording [1]. In contrast, homomeric-homotypic Cx43 channels exhibit a unitary conductance of 100-120 pS under identical recording conditions [2]. An independent study in SKHep1 cells reported Cx45 single-channel conductance of 17.8 pS compared to 40.8 pS for Cx43 at pH 7.0 [3].

electrophysiology single-channel recording cardiac gap junctions

Cx45 Channels Close at pH 6.3 Whereas Cx43 Channels Remain Partially Open Down to pH 5.8

Using the NH3/NH4+ pH-clamp method in SKHep1 cells, Cx45 gap junction channels exhibited substantially greater sensitivity to intracellular acidification than Cx43 channels [1]. At pH 6.7, junctional conductance (gj) of Cx45 channels was reduced to approximately 20% of control values (measured at pH 7.0), and at pH 6.3 all Cx45 channels closed completely. In contrast, Cx43 channels retained approximately 70% of control conductance at pH 6.7, approximately 40% at pH 6.3, and did not fully close until pH 5.8 [1]. Single-channel conductance remained unchanged across pH conditions, indicating that pH modulates open probability rather than unitary conductance [1].

ischemia pH sensitivity cardioprotection gap junction regulation

Cx45 Channels Do Not Transfer Lucifer Yellow (MW 443 Da) Unlike Cx43 Channels

In microinjection dye-transfer assays, HeLa cells expressing Cx43 showed robust intercellular transfer of the anionic fluorescent tracer Lucifer yellow (MW 443 Da), whereas HeLa cells expressing Cx45 exhibited minimal to no detectable Lucifer yellow transfer despite demonstrable electrical coupling [1]. In osteoblastic ROS 17/2.8 cells expressing endogenous Cx43, microinjected Lucifer yellow transferred to an average of 11.2 neighboring cells per injected cell; transfection with full-length Cx45 reduced this transfer to 3.9 cells, a 65% reduction [2]. Notably, both Cx43 and Cx45 channels readily transferred the smaller, cationic tracer neurobiotin (MW 286 Da) [1].

dye coupling molecular permeability gap junction selectivity tracer studies

Cx45 Shows High Transjunctional Voltage Sensitivity with Vj Gating Asymmetry in Heterotypic Cx45/Cx43 Channels

Macroscopic measurements show that homotypic Cx45/Cx45 channels exhibit high sensitivity to transjunctional voltage (Vj), with junctional conductance declining steeply as Vj increases from 0 mV [1]. Cx45 channels demonstrate two distinct gating mechanisms: fast transitions between open and residual states (conductance dropping from ~32 pS to ~4 pS) and slow transitions between open and completely closed states [1]. In heterotypic Cx45/Cx43-EGFP junctions, Vj gating is strongly asymmetrical, with maximum junctional conductance shifted to Vj positive on the Cx45-expressing cell side; single heterotypic channel open-state conductance is approximately 55 pS [1]. In contrast, homotypic Cx43 channels gate with a half-inactivation voltage of approximately 60 mV, whereas Cx45 channels gate at approximately 39 mV, indicating higher Vj sensitivity for Cx45 [2].

voltage gating rectification electrical asymmetry heterotypic channels

Cx45 Knock-in Cannot Functionally Replace Cx40 in Arteriolar Endothelial Signal Conduction In Vivo

In a genetic replacement model where the Cx40 coding sequence was replaced with Cx45 (Cx40KI45 mice), the ability of arterioles to conduct endothelium-dependent vasodilatory signals was assessed via intravital microscopy in the cremaster muscle [1]. Local application of acetylcholine initiated a local dilation of approximately 50% in all genotypes; however, the remote dilation conducted to sites 1200 μm upstream was significantly impaired in both Cx40 knockout (25% ± 3%) and Cx40KI45 knock-in mice (24% ± 2%), compared to robust conduction without attenuation in wild-type mice [1]. Mean arterial pressure was strongly elevated in Cx40 knockout mice (161 ± 1 mm Hg) but only moderately elevated in Cx40KI45 mice (133 ± 8 mm Hg) relative to wild-type (116 ± 2 mm Hg) [1].

vascular biology endothelial function knock-in mouse model vasodilation

Cx45 is the Predominant Connexin Continuously Expressed in the Atrioventricular Conduction System in Rodent Hearts

Immunolocalization studies in rat and mouse hearts demonstrate that Cx45 (alpha 6) is preferentially expressed in the peripheral portion of the ventricular conduction system, the atrioventricular node, and the His bundle [1]. Of the three major cardiac connexins (Cx40, Cx43, Cx45), Cx45 is the isoform most continuously expressed by conduction tissues throughout development [1]. In adult mouse hearts, cardiomyocyte-specific deletion of Cx45 results in decreased atrioventricular nodal conductivity and a 70% posttranscriptional reduction in co-expressed Cx30.2 protein levels [2]. Double deletion of both Cx45 and Cx30.2 produces stronger impairment of AV nodal conduction than Cx45 deletion alone, confirming that Cx45 is required for optimal impulse propagation in the AV node [2].

cardiac conduction immunolocalization AV node Purkinje fibers

Connexin 45 Antibodies and cDNA Constructs: Validated Application Scenarios in Cardiac Electrophysiology, Vascular Biology, and Gap Junction Pharmacology


Cardiac Conduction System Mapping and Atrioventricular Nodal Research

Cx45 antibodies are uniquely suited for immunolocalization studies of the atrioventricular node, His bundle, and peripheral ventricular conduction system in rodent and human cardiac tissue. Unlike Cx43 (predominantly ventricular working myocardium) and Cx40 (atrial myocardium and Purkinje fibers), Cx45 shows the most continuous expression throughout conduction tissues [1]. Researchers investigating AV nodal conductivity, cardiac development, or conduction system remodeling should prioritize Cx45-specific antibodies, as Cx43 and Cx40 reagents will not adequately label the specialized nodal compartments [1]. Cx45 knockout mouse models demonstrate that this connexin is required for optimal impulse propagation in the AV node and stabilizes co-expressed Cx30.2 protein levels [2].

Biophysical Studies of Low-Conductance and Voltage-Sensitive Gap Junction Channels

Electrophysiology laboratories requiring gap junction channels with intrinsically low unitary conductance (~32 pS open state) and high transjunctional voltage sensitivity should select Cx45 expression constructs over Cx43 (100-120 pS) or Cx40 constructs [1]. Cx45 channels are particularly appropriate for studies modeling the electrical properties of conduction system gap junctions or investigating rectifying electrical synapses, as heterotypic Cx45/Cx43 channels exhibit pronounced Vj-gating asymmetry with conductance shifted toward Cx45-positive voltages [2]. Additionally, Cx45 channels demonstrate fast and slow gating mechanisms not observed in Cx43 homotypic channels [2].

Ischemia and Intracellular pH-Sensing Gap Junction Research

Cx45 gap junction channels close more completely and at less acidic pH (pH 6.3) than Cx43 channels (pH 5.8), making Cx45-specific constructs and antibodies essential for studies investigating metabolic uncoupling during ischemia, hypoxia, or reperfusion injury [1]. At pH 6.7, Cx45 junctional conductance drops to approximately 20% of control while Cx43 retains approximately 70%, establishing Cx45 as an earlier-responding pH sensor in the gap junction repertoire [1]. Experiments examining pH-dependent regulation of intercellular communication in cardiac or neuronal tissues should employ Cx45-specific reagents rather than assuming Cx43 responses extrapolate to all cardiovascular connexins.

Tracer Coupling and Metabolic Communication Assays Requiring Size/Restricted Permeability

Investigators designing dye-coupling experiments to assess gap junction functionality must account for Cx45's restricted permeability profile: Cx45 channels do not transfer Lucifer yellow (MW 443 Da) but readily transfer neurobiotin (MW 286 Da), whereas Cx43 channels transfer both tracers [1]. When Cx45 is the connexin of interest, neurobiotin or calcein should be selected as the primary tracer; Lucifer yellow coupling will yield false-negative results [2]. For studies where Cx43 and Cx45 are co-expressed (e.g., cardiac myocytes, osteoblasts, vascular smooth muscle), heteromeric channel formation further reduces unitary conductance and permeability, necessitating careful selection of Cx45-specific antibodies to distinguish channel composition contributions to overall coupling .

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